3-Amino-2-hydroxy-3-phenylpropanoic acid
Overview
Description
3-Amino-2-hydroxy-3-phenylpropanoic acid is a compound with the molecular formula C9H11NO3. It is also known as β-phenylserine and is a non-proteinogenic amino acid. This compound is characterized by the presence of an amino group, a hydroxyl group, and a phenyl group attached to a propanoic acid backbone. It exists in multiple stereoisomeric forms, which can have different biological activities and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Amino-2-hydroxy-3-phenylpropanoic acid can be achieved through several synthetic routes. One common method involves the condensation of glycine with benzaldehyde in the presence of an alkaline medium. This reaction yields a racemic mixture of the compound, which can then be separated into its enantiomers through optical resolution techniques .
Another method involves the use of L-threonine aldolase, an enzyme that catalyzes the condensation of glycine and benzaldehyde to produce the compound with a specific stereochemistry . This enzymatic method is advantageous due to its selectivity and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The racemic mixture obtained from chemical synthesis is often subjected to optical resolution using preferential crystallization or diastereoisomeric salt formation . These methods allow for the efficient separation of the desired enantiomers, which are then purified and used in various applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-hydroxy-3-phenylpropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 3-oxo-2-hydroxy-3-phenylpropanoic acid.
Reduction: Reduction of the amino group can produce 3-amino-2-hydroxy-3-phenylpropanol.
Substitution: Substitution reactions can yield various derivatives, such as N-acylated or O-alkylated products.
Scientific Research Applications
3-Amino-2-hydroxy-3-phenylpropanoic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its role in metabolic pathways and its interactions with enzymes.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-2-hydroxy-3-phenylpropanoic acid and its derivatives involves the inhibition of aminopeptidase N (APN), a zinc-dependent enzyme that plays a critical role in tumor invasion, metastasis, and angiogenesis . The compound interacts with the active site of APN, chelating the zinc ion and preventing the enzyme from catalyzing the hydrolysis of peptide bonds. This inhibition can lead to reduced tumor growth and metastasis, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
3-Amino-2-hydroxy-3-phenylpropanoic acid can be compared with other similar compounds, such as:
Phenylalanine: An essential amino acid with a similar phenyl group but lacking the hydroxyl group.
Tyrosine: An amino acid with a phenyl group and a hydroxyl group, but the hydroxyl group is attached to the benzene ring.
3-Phenylpropanoic acid: A compound with a similar propanoic acid backbone but lacking the amino and hydroxyl groups.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. Its ability to inhibit aminopeptidase N sets it apart from other similar compounds and highlights its potential in therapeutic applications .
Properties
IUPAC Name |
3-amino-2-hydroxy-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZARFIRJROUVLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6049-55-4 | |
Record name | β-Amino-α-hydroxybenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6049-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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